(5E)-1-(3,5-dimethylphenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-1-(3,5-dimethylphenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions:
Final Assembly: The final step involves the formation of the benzylidene group through a Knoevenagel condensation reaction between the pyrimidine core and the appropriate benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethylphenyl)-5-benzylidene-2,4,6(1H,3H,5H)-trione
- 1-(4-fluorophenyl)-5-benzylidene-2,4,6(1H,3H,5H)-trione
Uniqueness
The unique combination of the 3,5-dimethylphenyl and 4-fluorobenzyl groups in the compound provides enhanced biological activity and specificity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H21FN2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21FN2O4/c1-16-11-17(2)13-21(12-16)29-25(31)23(24(30)28-26(29)32)14-18-5-9-22(10-6-18)33-15-19-3-7-20(27)8-4-19/h3-14H,15H2,1-2H3,(H,28,30,32)/b23-14+ |
InChI Key |
XLRHQLKYCVBGLT-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)NC2=O)C |
Origin of Product |
United States |
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